![molecular formula C9H12N2O B2519251 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] CAS No. 2230803-14-0](/img/structure/B2519251.png)
3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] is a heterocyclic compound with a unique spiro structure. This compound is characterized by the fusion of an oxetane ring and a pyrrolo[1,2-a]pyrazine ring system. The spiro configuration imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and pyrazine derivatives, under specific conditions.
Spiro Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of novel drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Spiro[oxetane-pyrrolidine]: Similar spiro structure but with a pyrrolidine ring instead of a pyrazine ring.
Spiro[oxetane-piperidine]: Contains a piperidine ring, offering different chemical properties and reactivity.
Spiro[oxetane-indole]: Features an indole ring, which imparts distinct biological activity.
Uniqueness
3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] is unique due to its combination of an oxetane ring and a pyrrolo[1,2-a]pyrazine ring system. This specific configuration provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
特性
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxetane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8-9(6-12-7-9)10-3-5-11(8)4-1/h1-2,4,10H,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNGQBTYLSNIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C3(N1)COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
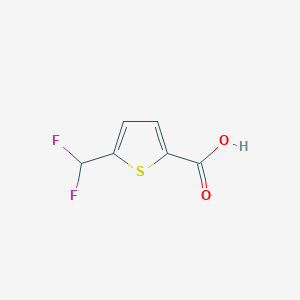
![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
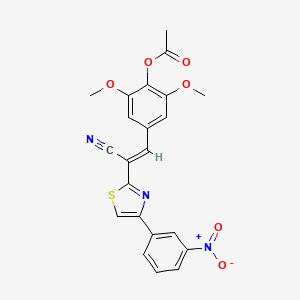
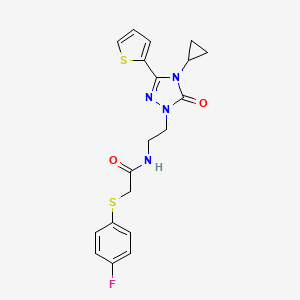
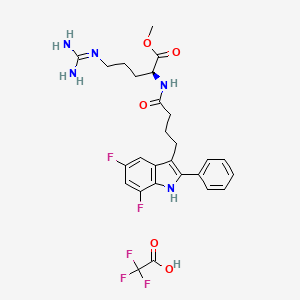
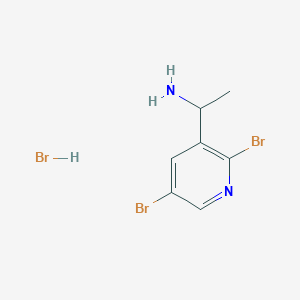
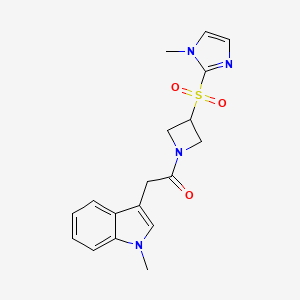


![5-bromo-2-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2519187.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2519188.png)
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2519189.png)
![N-[(4-chlorophenyl)methyl]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2519191.png)
